2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime
Overview
Description
The compound 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in various fields such as dyes for liquid crystal displays, as protecting groups in synthetic chemistry, and in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are related to the quinoline structure, involves cyclization reactions. These reactions can be catalyzed by concentrated hydrochloric acid, leading to the formation of new compounds with potential applications as dyes in liquid crystal displays due to their favorable orientation parameters .
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, which can be manipulated through synthetic chemistry to achieve desired properties. For example, the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols involves cyclization of specific oxime precursors. These reactions proceed via radical intermediates, indicating the complexity and versatility of quinoline chemistry .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. The removal of the 5-chloro-8-quinolyl protecting group from internucleotidic bonds is one such reaction, which can be achieved using zinc acetate or 2-pyridine-carboxaldehyde oxime at room temperature. This showcases the utility of quinoline derivatives in the field of nucleotide chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the synthesis of new 8-hydroxy quinoline derivatives from 2-methyl-8-hydroxy quinoline and various aldehydes results in compounds with distinct properties. These properties can be characterized using techniques such as elemental analysis, infrared spectroscopy, ultraviolet spectroscopy, and nuclear magnetic resonance spectroscopy. The reaction conditions and the nature of the substituents play a significant role in determining the properties of the final products .
Scientific Research Applications
Chemical Sensing
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime, when utilized as a part of the Rhodamine B 8-hydroxy-2-quinolinecarboxaldehyde Schiff base, has been explored for its application as a colorimetric and fluorescent "off-on" probe specifically for the detection of Cu2+ ions in aqueous solutions. This probe demonstrates high selectivity and sensitivity towards Cu2+ ions, distinguishing them from other biologically and environmentally significant metal ions without significant interference, making it a valuable tool in chemical sensing and environmental monitoring (Tang et al., 2012).
Analytical Chemistry
In analytical chemistry, a spectrophotometric method involving 8-quinolinol, a derivative of 8-hydroxy-2-quinolinecarboxaldehyde, has been optimized for the determination of oximes. This method, known as the indooxine method, relies on the acid hydrolysis of oximes followed by the reaction with 8-quinolinol to form indooxine, a dye that can be quantitatively measured. This technique is significant for its improved reproducibility and sensitivity, making it applicable in various analytical contexts (Palling & Hollocher, 1985).
Organic Synthesis
The compound has also found applications in organic synthesis, particularly in the visible-light-promoted, one-pot synthesis of phenanthridines and quinolines from aldehydes. In this context, O-acyl oximes, generated in situ from aldehydes, undergo visible light photoredox catalyzed cyclization, showcasing the versatility of oxime derivatives in facilitating the synthesis of complex aromatic compounds under mild conditions (An & Yu, 2015).
Corrosion Inhibition
Investigations into 8-hydroxy-7-quinolinecarboxaldehyde derivatives have highlighted their effectiveness as corrosion inhibitors for C-steel in acidic environments. These derivatives act as "green," mixed-type inhibitors, adhering to the steel surface and protecting it from corrosion. This application is crucial for extending the lifespan of metal components in industrial settings, emphasizing the compound's role in materials science (Eldesoky & Nozha, 2017).
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]quinolin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-2-7-4-5-8(6-11-14)12-10(7)9/h1-6,13-14H/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCYMRHAGWXMB-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425222 | |
Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820123 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
CAS RN |
5603-22-5 | |
Record name | 2-Quinolinecarboxaldehyde, 8-hydroxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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